An In-depth Technical Guide to 2,5-Dichloro-3-ethylthiophene (CAS 57248-41-6)
An In-depth Technical Guide to 2,5-Dichloro-3-ethylthiophene (CAS 57248-41-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 2,5-Dichloro-3-ethylthiophene (CAS 57248-41-6) is scarce. This guide has been constructed by a Senior Application Scientist, leveraging expert knowledge of thiophene chemistry and inferring properties from well-documented, structurally similar analogues. All properties and protocols should be considered predictive and require experimental validation.
Introduction and Strategic Importance
2,5-Dichloro-3-ethylthiophene is a substituted halogenated thiophene that, while not extensively documented, represents a potentially valuable building block in medicinal chemistry and materials science. Its structure combines the reactive thiophene core with two chlorine atoms and an ethyl group. This unique arrangement of substituents suggests significant utility for creating complex molecular architectures.
The chlorine atoms at the 2- and 5-positions serve as versatile synthetic handles. They activate the ring for certain reactions and provide sites for cross-coupling or nucleophilic substitution, allowing for the strategic introduction of diverse functional groups.[1] The ethyl group at the 3-position introduces a lipophilic alkyl chain, which can be crucial for modulating the pharmacokinetic properties of a potential drug candidate, such as its solubility, membrane permeability, and metabolic stability. Thiophene-containing compounds themselves are known to possess a wide range of pharmacological activities, acting as anti-inflammatory, anticancer, and serotonin antagonist agents.
This guide provides a comprehensive technical overview, including predicted physicochemical properties, a robust and logical synthesis protocol, anticipated reactivity, and potential applications to empower researchers in their drug discovery and development endeavors.
Predicted Physicochemical and Spectral Properties
Physicochemical Data (Predicted)
| Property | Predicted Value / Description | Rationale |
| Molecular Formula | C₆H₆Cl₂S | Based on the chemical structure. |
| Molecular Weight | 181.08 g/mol | Calculated from the atomic weights of the constituent atoms. |
| Appearance | Colorless to light yellow liquid | In line with similar substituted thiophenes like 2,5-dichlorothiophene and 3-ethylthiophene.[1] |
| Boiling Point | ~180 - 200 °C | Expected to be higher than both 2,5-dichlorothiophene (162 °C) and 3-ethylthiophene (136-138 °C) due to increased molecular weight and polarity.[1][2] |
| Density | ~1.3 - 1.4 g/cm³ | Interpolated between the densities of 2,5-dichlorothiophene (~1.44 g/cm³) and 3-ethylthiophene (~1.00 g/cm³).[1] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane, THF). | Typical for halogenated aromatic hydrocarbons.[4] |
Predicted Spectral Data
The structural features of 2,5-Dichloro-3-ethylthiophene allow for predictable spectroscopic signatures.
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¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative.
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A singlet (1H) around δ 6.8-7.2 ppm, corresponding to the lone proton at the C4 position of the thiophene ring.
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A quartet (2H) around δ 2.6-2.9 ppm, representing the methylene (-CH₂) protons of the ethyl group.
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A triplet (3H) around δ 1.2-1.4 ppm, representing the methyl (-CH₃) protons of the ethyl group.
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Rationale: These predicted shifts are based on data for 3-ethylthiophene, with adjustments for the deshielding effect of the adjacent chlorine atoms.[5]
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¹³C NMR: The carbon NMR would show six distinct signals corresponding to each carbon atom in the molecule.
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Mass Spectrometry (MS): The mass spectrum should exhibit a clear molecular ion (M⁺) peak at m/z ≈ 180. A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio) would be a definitive confirmation of the structure.
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Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching from the aromatic ring and alkyl chain, C=C stretching from the thiophene ring, and a strong C-Cl stretching band.[6]
Synthesis and Purification
A logical and efficient synthesis of 2,5-Dichloro-3-ethylthiophene can be achieved via a two-step process starting from commercially available 2,5-dichlorothiophene. This pathway leverages a classical Friedel-Crafts acylation followed by a robust reduction of the resulting ketone.
Proposed Synthesis Workflow
Sources
- 1. 2,5-Dichlorothiophene - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 2. 3-ethyl thiophene, 1795-01-3 [thegoodscentscompany.com]
- 3. 2,5-Dichloro 3-acetyl Thiophene CAS NO: 36157-40-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. 2,5-Dichloro-3-acetylthiophene: Properties, Uses, Safety Data & Supplier Information | China Manufacturer & Exporter [quinoline-thiophene.com]
- 5. 3-Ethylthiophene(1795-01-3) 1H NMR spectrum [chemicalbook.com]
- 6. journalwjarr.com [journalwjarr.com]
